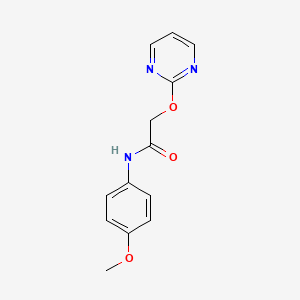

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions that introduce the sulfonamide group into aromatic or other organic compounds. For example, a method for synthesizing allenylsulfonamide and enaminonesulfonamide via In(III)-catalyzed couplings highlights the diverse synthetic approaches available for generating sulfonamide derivatives under mild conditions, showcasing the adaptability of these compounds for various synthesis pathways (Samanta & Hajra, 2018).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds often involves crystallography and molecular modeling to understand the conformational stability and supramolecular architecture. For instance, studies on N-aryl-2,5-dimethoxybenzenesulfonamides reveal how different intramolecular interactions, such as C-H...O and N-H...Cl interactions, stabilize molecular conformations and lead to varying supramolecular architectures based on weak intermolecular interactions (Shakuntala et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide is involved in the synthesis of complex molecules and materials. Studies have shown its use in the creation of new platinum(II) dithiocarbimato complexes, which are characterized by their unique crystal structures and spectroscopic properties. These compounds have potential applications in catalysis and materials science due to their distinct structural features (Amim et al., 2008).

Pharmacological Activities

Research on derivatives of N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide has demonstrated significant pharmacological potential. For instance, the design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) based on 2,4-dinitrophenylsulfonamides have shown to exhibit potent antimycobacterial activities against Mycobacterium tuberculosis, with one compound showing higher potency than the clinical agent isoniazid (Malwal et al., 2012).

Molecular Dynamics and Computational Studies

Computational studies have been utilized to investigate the structural and electronic properties of newly synthesized sulfonamide molecules. This includes the examination of intermolecular interactions within the crystal state, vibrational wave number assignments, and the evaluation of local reactivity descriptors, which could provide insights into the molecule's reactivity and stability for further applications (Murthy et al., 2018).

Material Science Applications

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide has found applications in the development of new materials. For instance, research has been conducted on the synthesis of polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, demonstrating high glass transition temperatures and good solubility in organic solvents. These materials exhibit potential for use in high-performance polymers due to their thermal stability and electrochromic properties (Liaw et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-10-7-8-12(9-11(10)2)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCYJYOWSDYVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)